molecular formula C12H22ClNO B13549813 3-(2-Aminoethyl)adamantan-1-olhydrochloride

3-(2-Aminoethyl)adamantan-1-olhydrochloride

Cat. No.: B13549813
M. Wt: 231.76 g/mol
InChI Key: QMTBGYKYFDDVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminoethyl)adamantan-1-olhydrochloride is a chemical compound with the molecular formula C11H19NO·HCl It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)adamantan-1-olhydrochloride typically involves the hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride. One method includes the use of a system comprising water and carbon tetrabromide (CBr4) in the presence of tungsten hexacarbonyl (W(CO)6) activated by pyridine . The reaction proceeds at a temperature of 130-140°C for about 3 hours, yielding the desired product with high conversion rates.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production, involving similar reagents and conditions but with optimized parameters for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)adamantan-1-olhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hypobromous acid generated in situ from water and carbon tetrabromide.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Water and carbon tetrabromide in the presence of tungsten hexacarbonyl and pyridine.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted adamantane derivatives.

Scientific Research Applications

3-(2-Aminoethyl)adamantan-1-olhydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antiviral properties.

    Medicine: Studied for its potential use in drug development, particularly for antiviral drugs.

    Industry: Utilized in the production of advanced materials and polymers due to its rigid structure.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)adamantan-1-olhydrochloride involves its interaction with specific molecular targets. The compound’s rigid adamantane core allows it to fit into certain biological receptors, potentially inhibiting viral replication or other biological processes. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Adamantyl)ethanamine hydrochloride: A precursor in the synthesis of 3-(2-Aminoethyl)adamantan-1-olhydrochloride.

    Rimantadine: An antiviral drug with a similar adamantane core structure.

    Amantadine: Another antiviral drug with a similar structure but different functional groups.

Uniqueness

This compound is unique due to its specific combination of the adamantane core with an aminoethyl group and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-(2-Aminoethyl)adamantan-1-ol hydrochloride, commonly referred to as an adamantane derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H17ClN2O
  • Molecular Weight : 202.71 g/mol
  • CAS Number : 702-82-9

The biological activity of 3-(2-Aminoethyl)adamantan-1-ol hydrochloride is largely attributed to its structural features that allow it to interact with various biological targets. The adamantane scaffold is known for its ability to modulate receptor activity and influence cellular pathways.

Antimicrobial Activity

Research indicates that adamantane derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of Mycobacterium tuberculosis (M. tb), with some derivatives displaying minimum inhibitory concentrations (MIC) as low as 0.66 μM against drug-resistant strains . The mechanism often involves interference with cell wall biosynthesis and metabolic pathways crucial for bacterial survival.

Anticancer Activity

The compound's interaction with sigma receptors, particularly the sigma-2 receptor, has been explored in cancer therapy. Adamantane derivatives have been synthesized and evaluated for their potential as sigma-2 receptor ligands, which are implicated in apoptosis and tumor progression .

Case Studies

  • Study on Antimycobacterial Activity :
    • A series of adamantane-based compounds were synthesized and tested against various strains of M. tuberculosis. The study found that certain derivatives exhibited enhanced water solubility and improved antimycobacterial activity compared to traditional adamantane compounds .
  • Sigma Receptor Binding Studies :
    • In vitro studies demonstrated that adamantane derivatives could effectively bind to sigma-2 receptors, leading to increased cytotoxicity in cancer cell lines expressing these receptors. The binding affinity was comparable to established sigma-2 ligands .

Data Table: Biological Activities of Adamantane Derivatives

Compound NameTarget Organism/Cell LineBiological ActivityMIC/IC50 Value
3-(2-Aminoethyl)adamantan-1-ol HClMycobacterium tuberculosisAntimycobacterial0.66 μM
Adamantyl isothiocyanatesMDA-MB-231 (TNBC cells)AnticancerIC50 12-24 μM
Sigma-2 receptor ligandsVarious cancer cell linesCytotoxicityVaries by compound

Properties

Molecular Formula

C12H22ClNO

Molecular Weight

231.76 g/mol

IUPAC Name

3-(2-aminoethyl)adamantan-1-ol;hydrochloride

InChI

InChI=1S/C12H21NO.ClH/c13-2-1-11-4-9-3-10(5-11)7-12(14,6-9)8-11;/h9-10,14H,1-8,13H2;1H

InChI Key

QMTBGYKYFDDVHX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)CCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.